molecular formula C11H21N3O2 B3871402 N-isopropyl-2-[2-(1-methylpentylidene)hydrazino]-2-oxoacetamide

N-isopropyl-2-[2-(1-methylpentylidene)hydrazino]-2-oxoacetamide

Cat. No. B3871402
M. Wt: 227.30 g/mol
InChI Key: GBRQREUYTDKQJA-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-[2-(1-methylpentylidene)hydrazino]-2-oxoacetamide, also known as IPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IPH is a hydrazone-based compound that has been synthesized using a variety of methods, and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

N-isopropyl-2-[2-(1-methylpentylidene)hydrazino]-2-oxoacetamide is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, this compound is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to possess anti-inflammatory and analgesic properties in various animal models. It has been shown to reduce pain and inflammation in models of arthritis, and has been studied for its potential use in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-isopropyl-2-[2-(1-methylpentylidene)hydrazino]-2-oxoacetamide has several advantages as a research tool, including its ability to inhibit COX-2 activity, its anti-inflammatory and analgesic properties, and its potential use as a therapeutic agent. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on N-isopropyl-2-[2-(1-methylpentylidene)hydrazino]-2-oxoacetamide. One direction is to further investigate its mechanism of action, including its effects on other enzymes and signaling pathways. Another direction is to study its potential use in the treatment of various inflammatory diseases, including arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its toxicity and potential side effects.

Scientific Research Applications

N-isopropyl-2-[2-(1-methylpentylidene)hydrazino]-2-oxoacetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and analgesic properties, and has been studied for its potential use as a therapeutic agent for various diseases.

properties

IUPAC Name

N'-[(Z)-hexan-2-ylideneamino]-N-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-5-6-7-9(4)13-14-11(16)10(15)12-8(2)3/h8H,5-7H2,1-4H3,(H,12,15)(H,14,16)/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRQREUYTDKQJA-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=NNC(=O)C(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C(=N\NC(=O)C(=O)NC(C)C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-isopropyl-2-[2-(1-methylpentylidene)hydrazino]-2-oxoacetamide
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N-isopropyl-2-[2-(1-methylpentylidene)hydrazino]-2-oxoacetamide
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N-isopropyl-2-[2-(1-methylpentylidene)hydrazino]-2-oxoacetamide
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N-isopropyl-2-[2-(1-methylpentylidene)hydrazino]-2-oxoacetamide
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N-isopropyl-2-[2-(1-methylpentylidene)hydrazino]-2-oxoacetamide
Reactant of Route 6
N-isopropyl-2-[2-(1-methylpentylidene)hydrazino]-2-oxoacetamide

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